molecular formula C23H15FN4O2 B2996337 N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide CAS No. 328555-61-9

N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide

Cat. No. B2996337
CAS RN: 328555-61-9
M. Wt: 398.397
InChI Key: JEKGGJCCCDHHTB-WEMUOSSPSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Molecular Structure Analysis

The benzimidazole moiety is a bicyclic structure, consisting of a fusion of benzene and imidazole rings . The exact molecular structure of your compound would require more specific information or computational chemistry techniques to determine.


Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry . The specific reactions your compound can undergo would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzimidazole itself is a white crystal . The properties of your specific compound, such as its solubility, melting point, and chemical stability, would need to be determined experimentally.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have been found to have significant hypoglycemic effects, making them potential therapies for type-2 diabetes .

Future Directions

Benzimidazole derivatives are a topic of ongoing research due to their therapeutic potential. Future research may focus on synthesizing new derivatives, studying their biological activity, and optimizing their properties for use as pharmaceuticals .

properties

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O2/c24-16-8-5-7-15(12-16)22(29)27-28-23-17(13-14-6-1-4-11-20(14)30-23)21-25-18-9-2-3-10-19(18)26-21/h1-13H,(H,25,26)(H,27,29)/b28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKGGJCCCDHHTB-WEMUOSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC(=CC=C3)F)/O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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